3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl
Description
Properties
Molecular Formula |
C14H12F3NO2 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-methoxy-5-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C14H12F3NO2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8H,18H2,1H3 |
InChI Key |
HHAKRMNRCVOKIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group results in an amino group.
Scientific Research Applications
3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthetic parameters, and biological relevance:
Substituent Effects on Reactivity and Yield
- Amino vs. Sulfonamide Groups: The target compound’s amino group facilitates nucleophilic reactions (e.g., amide bond formation), whereas sulfonamide-containing analogs like D2 exhibit higher purity (95.3%) due to optimized Suzuki coupling conditions .
- Trifluoromethoxy Position : The 3’-trifluoromethoxy group in the target compound and 7n enhances enzyme-binding affinity compared to 4’-substituted analogs (e.g., D2 ), as seen in 7n ’s potent DHODH inhibition .
- Methoxy Group Influence: The 4-methoxy group in the target compound may reduce metabolic degradation compared to non-ether analogs, similar to methoxy-substituted neurotransmitters .
Biological Activity
3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl is an organic compound characterized by its unique biphenyl structure, which includes an amino group, a methoxy group, and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 310.28 g/mol
- Structural Features :
- Amino Group : Contributes to hydrogen bonding.
- Methoxy Group : Enhances lipophilicity.
- Trifluoromethoxy Group : Increases stability and membrane permeability.
The biological activity of 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl is believed to involve the modulation of enzyme or receptor activity. The trifluoromethoxy group significantly enhances the compound's ability to penetrate biological membranes, which may facilitate interactions with intracellular targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethoxy group enhances the compound's efficacy against various bacterial strains by improving membrane penetration.
Anticancer Activity
Preliminary studies suggest that 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl may possess anticancer properties. Its structural similarity to known anticancer agents suggests potential pathways for further research into its efficacy against cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-methoxy-3'-(trifluoromethyl)phenyl | Lacks biphenyl core | Similar amino and methoxy groups |
| 4-Methoxy-3'-(trifluoromethyl)biphenyl | Lacks amino group | Retains trifluoromethyl substitution |
| 3-Amino-4-methoxyphenyl | Lacks trifluoromethyl group | Contains similar amino and methoxy substitutions |
The unique combination of functional groups in 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl provides distinct chemical properties that enhance its stability and lipophilicity compared to similar compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of various substituted biphenyl derivatives, including 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in infectious diseases . -
Anticancer Research :
In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. Further exploration into the specific mechanisms by which 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl induces apoptosis in cancer cells is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
